(1R,2R)-2-[(5-methylpyridin-2-yl)oxy]cyclopentan-1-amine
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Overview
Description
(1R,2R)-2-[(5-methylpyridin-2-yl)oxy]cyclopentan-1-amine is a chiral amine compound featuring a cyclopentane ring substituted with an amine group and a 5-methylpyridin-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(5-methylpyridin-2-yl)oxy]cyclopentan-1-amine typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from linear precursors.
Introduction of the Amine Group: The amine group is introduced via reductive amination or nucleophilic substitution reactions.
Attachment of the 5-methylpyridin-2-yloxy Group: This step involves the reaction of the cyclopentane derivative with 5-methylpyridin-2-ol under suitable conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-[(5-methylpyridin-2-yl)oxy]cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(1R,2R)-2-[(5-methylpyridin-2-yl)oxy]cyclopentan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2R)-2-[(5-methylpyridin-2-yl)oxy]cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-ethylpyridine: A pyridine derivative with similar structural features.
5-methylpyridin-2-ol: A precursor used in the synthesis of the target compound.
Cyclopentanamine: A related amine compound with a cyclopentane ring.
Uniqueness
(1R,2R)-2-[(5-methylpyridin-2-yl)oxy]cyclopentan-1-amine is unique due to its specific chiral configuration and the presence of both a cyclopentane ring and a 5-methylpyridin-2-yloxy group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(1R,2R)-2-(5-methylpyridin-2-yl)oxycyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8-5-6-11(13-7-8)14-10-4-2-3-9(10)12/h5-7,9-10H,2-4,12H2,1H3/t9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWVPNQNYGTXIT-NXEZZACHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCCC2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=C1)O[C@@H]2CCC[C@H]2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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